molecular formula C21H29N5O2 B2609322 N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide CAS No. 2380171-29-7

N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide

Cat. No.: B2609322
CAS No.: 2380171-29-7
M. Wt: 383.496
InChI Key: BPNRPBPQJDNWPY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperidine ring, a pyrazine moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Biology

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Therapeutic Applications: Explored for its potential in treating various diseases due to its unique chemical structure.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: The compound may modulate signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide shares structural similarities with other piperidine and pyrazine derivatives.

Uniqueness

    Chemical Structure: The combination of a piperidine ring, pyrazine moiety, and carboxamide group is unique, providing distinct chemical and biological properties.

    Applications: Its versatility in various scientific fields sets it apart from other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-15-5-6-18(13-16(15)2)24-21(27)26-11-7-17(8-12-26)14-25(3)19-20(28-4)23-10-9-22-19/h5-6,9-10,13,17H,7-8,11-12,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNRPBPQJDNWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CN(C)C3=NC=CN=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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